8-((4-BENZYL-1-PIPERAZINYL)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
8-((4-Benzyl-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a 1,3-dimethyl backbone, a benzyl group at the 7-position, and a (4-benzylpiperazinyl)methyl substituent at the 8-position. The compound’s molecular formula is C₂₇H₂₉N₅O₂, with a molecular weight of 430.5 g/mol (calculated based on ). Its structure is characterized by:
- 1,3-Dimethyl groups: Contributing to steric stability and influencing electronic properties.
- 8-(4-Benzylpiperazinyl)methyl group: Introduces a bulky, nitrogen-rich substituent that may modulate solubility and bioactivity .
Synthetic routes for analogous compounds involve nucleophilic substitution at the 8-position of purine-2,6-dione precursors. For example, bromo or chloro intermediates (e.g., 7-benzyl-8-bromo derivatives, as in ) can undergo coupling reactions with piperazine derivatives to install the desired substituents .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-22-17-16(18(26)23(2)19(22)27)20-15(21-17)13-25-10-8-24(9-11-25)12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBKDCCJDHMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-BENZYL-1-PIPERAZINYL)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,3-dimethylxanthine with 4-benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((4-BENZYL-1-PIPERAZINYL)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
8-((4-BENZYL-1-PIPERAZINYL)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Pharmacology: It is used to investigate the binding affinity and activity at various receptors, including adenosine receptors.
Biochemistry: The compound serves as a tool to study enzyme kinetics and inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-((4-BENZYL-1-PIPERAZINYL)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The benzyl-piperazine moiety plays a crucial role in enhancing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data
Table 2: Analytical Data for Selected Compounds
Biological Activity
The compound 8-((4-benzyl-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as a derivative of caffeine with piperazine moieties, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.39 g/mol. The structure features a purine base modified by a piperazine ring and a benzyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of caffeine and piperazine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of cell proliferation |
| 8-Piperazinyl caffeinyl derivatives | 418 ± 2.4 | BRAF kinase inhibition |
The compound's activity against specific cancer cell lines is still under investigation, but initial findings suggest promising results in vitro.
Neuropharmacological Effects
Piperazine derivatives are known for their interactions with neurotransmitter systems. The compound may exhibit anxiolytic or antidepressant effects by modulating serotonin and dopamine receptors. This is particularly relevant in the context of developing treatments for psychiatric disorders.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar piperazine-containing compounds have shown efficacy against various bacterial strains. The lipophilicity of the benzyl group may enhance cellular uptake, increasing antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation and anxiety.
- Cellular Uptake Enhancement : The benzyl group may facilitate better penetration into cells, enhancing the bioavailability and effectiveness of the compound.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Piperazine Derivatives : A study published in RSC Advances reported on the synthesis and biological evaluation of various piperazine derivatives showing significant anticancer activity against different cell lines (IC50 values ranging from 100 µM to 500 µM) .
- Neuropharmacological Assessment : Research focusing on piperazine-containing compounds indicated their potential as anxiolytics by demonstrating significant binding affinity to serotonin receptors .
Q & A
Q. How can bibliometric analysis identify gaps in existing research on this compound?
- Methodological Answer : Use tools like VOSviewer to analyze co-occurrence of keywords (e.g., "purine derivatives," "piperazinyl") in PubMed/Scopus. Identify understudied areas (e.g., pharmacokinetics or off-target effects) and prioritize them in study designs .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in synthetic protocols?
- Methodological Answer : Document reaction conditions rigorously (e.g., molar ratios, solvent purity, stirring rates). Use internal standards (e.g., deuterated analogs) in NMR and report melting points with literature comparisons (e.g., Lit. m.p. 147°C vs. observed 143–146°C) . Share raw data in repositories like Zenodo .
Q. How can researchers validate molecular docking predictions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
